methyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate
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Overview
Description
Methyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the alkylation of 3,5-dimethylpiperidine with a suitable acylating agent to introduce the carbonyl group. This intermediate is then reacted with 5-nitrobenzoic acid or its derivatives to form the final ester product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: 3-(3,5-dimethylpiperidine-1-carbonyl)-5-aminobenzoate
Reduction: 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoic acid
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Methyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to these targets, while the nitro and ester groups can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3,5-dimethylpiperidine-1-carbonyl)benzoate
- 3-(3,5-Dimethylpiperidine-1-carbonyl)-5-nitrobenzoic acid
- Ethyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate
Uniqueness
Methyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its combination of a piperidine ring, nitro group, and ester functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-10-4-11(2)9-17(8-10)15(19)12-5-13(16(20)23-3)7-14(6-12)18(21)22/h5-7,10-11H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDWCJXQTCJFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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